
2,4,6-Trinitrophenol--5,6-dihydroisoquinoline (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–5,6-dihydroisoquinoline involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by a coupling reaction with 5,6-dihydroisoquinoline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, with reaction conditions carefully controlled to prevent over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol–5,6-dihydroisoquinoline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Safety measures are critical due to the explosive nature of 2,4,6-trinitrophenol.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trinitrophenol–5,6-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of 2,4,6-trinitrophenol.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or sulfonic acid groups.
Major Products Formed
Oxidation: Formation of dinitrophenol or other oxidized derivatives.
Reduction: Formation of 2,4,6-triaminophenol.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trinitrophenol–5,6-dihydroisoquinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trinitrophenol–5,6-dihydroisoquinoline involves interactions with various molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The 5,6-dihydroisoquinoline moiety can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound known for its explosive properties.
2,4-Dinitrophenol: A related compound with two nitro groups, used as a pesticide and in biochemical research.
Isoquinoline: A parent compound of 5,6-dihydroisoquinoline, used in the synthesis of various alkaloids and pharmaceuticals.
Uniqueness
2,4,6-Trinitrophenol–5,6-dihydroisoquinoline is unique due to the combination of the explosive properties of 2,4,6-trinitrophenol and the biological activity of 5,6-dihydroisoquinoline. This dual functionality makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60499-00-5 |
|---|---|
Fórmula molecular |
C15H12N4O7 |
Peso molecular |
360.28 g/mol |
Nombre IUPAC |
5,6-dihydroisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H9N.C6H3N3O7/c1-2-4-9-7-10-6-5-8(9)3-1;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2,4-7H,1,3H2;1-2,10H |
Clave InChI |
BIDQYSMJYFLLFT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C1)C=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


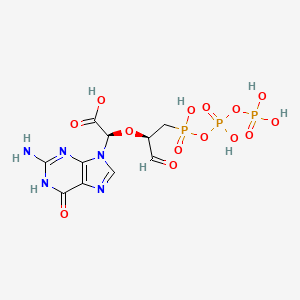
![Ethyl [(butylamino)(phenyl)methyl]phosphonate](/img/structure/B14612694.png)
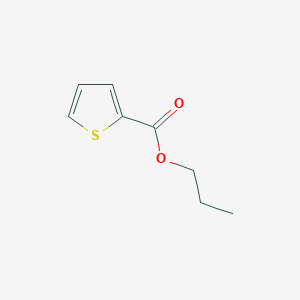
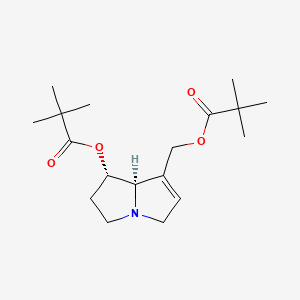

methanone](/img/structure/B14612718.png)
![1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl-](/img/structure/B14612723.png)
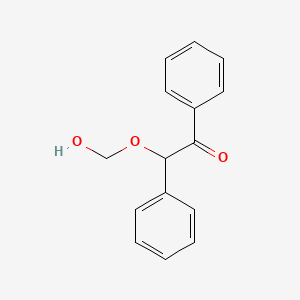

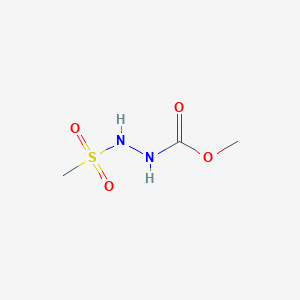

![4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide](/img/structure/B14612758.png)
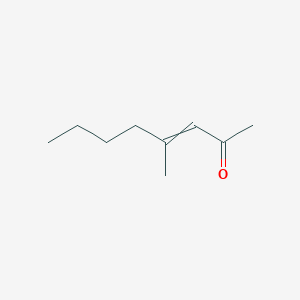
![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)
